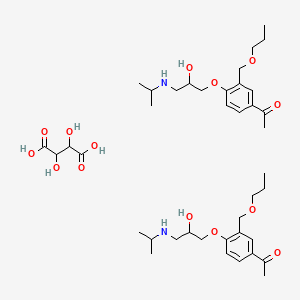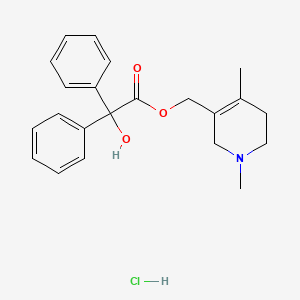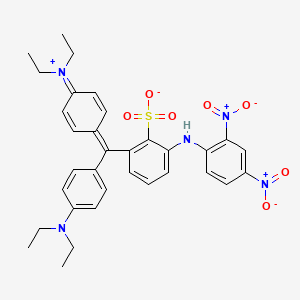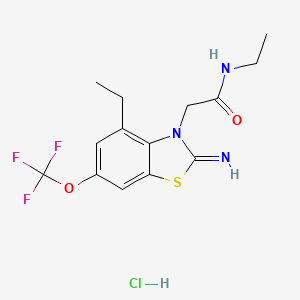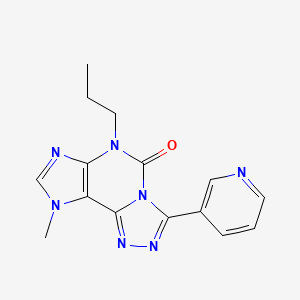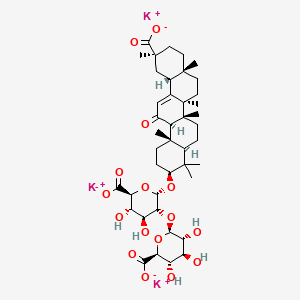
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a 2,6-dichlorophenyl group attached to an acetyl group, which is further linked to an ethylguanidine moiety. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine typically involves the following steps:
Formation of 2,6-Dichloroacetophenone: This can be achieved by chlorinating acetophenone using chlorine gas in the presence of a catalyst such as ferric chloride.
Acetylation: The 2,6-dichloroacetophenone is then acetylated using acetic anhydride in the presence of a base like pyridine to form 1-(2,6-dichlorophenyl)ethanone.
Guanidination: The final step involves reacting 1-(2,6-dichlorophenyl)ethanone with ethylguanidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory pathways and oxidative stress responses.
Comparaison Avec Des Composés Similaires
2,6-Dichloroacetophenone: Shares the 2,6-dichlorophenyl group but lacks the guanidine moiety.
Aceclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure but different functional groups.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a similar dichlorophenyl structure.
Uniqueness: 1-(2,6-Dichlorophenylacetyl)-3-ethylguanidine is unique due to its combination of the 2,6-dichlorophenyl group with an ethylguanidine moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91457-53-3 |
|---|---|
Formule moléculaire |
C11H13Cl2N3O |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-N-(N'-ethylcarbamimidoyl)acetamide |
InChI |
InChI=1S/C11H13Cl2N3O/c1-2-15-11(14)16-10(17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H3,14,15,16,17) |
Clé InChI |
MTXRYLDKVRPTGG-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
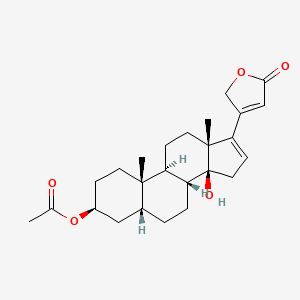
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
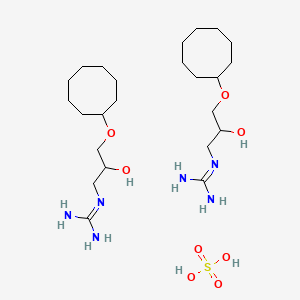

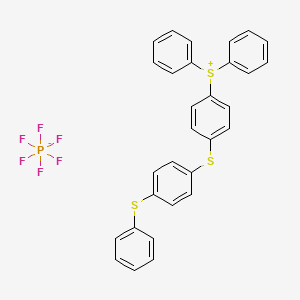
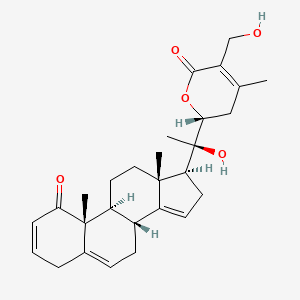
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
